N-(2-(4-ethoxyphenyl)-4-oxo-4H-chromen-7-yl)nicotinamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

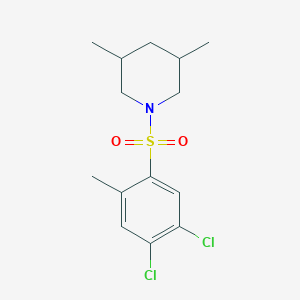

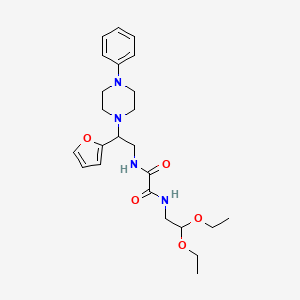

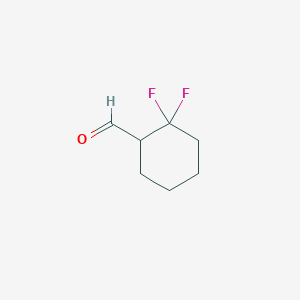

“N-(2-(4-ethoxyphenyl)-4-oxo-4H-chromen-7-yl)nicotinamide” is a complex organic compound. It contains a chromene group (a common structure in many pharmaceuticals), an ethoxyphenyl group, and a nicotinamide group .

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a chromene ring, an ethoxyphenyl group, and a nicotinamide group . These groups could be identified using techniques such as NMR, IR, and mass spectrometry .Chemical Reactions Analysis

The reactivity of this compound would be influenced by the functional groups present. For example, the chromene ring might undergo electrophilic aromatic substitution reactions, and the amide group in the nicotinamide might participate in nucleophilic acyl substitution reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar amide group might increase its solubility in polar solvents .Applications De Recherche Scientifique

Fluorescent Imaging

A novel off-on fluorescent probe based on a 4-nitroimidazole moiety was developed for selective detection of hypoxia or nitroreductase (NTR) in tumor cells, including HeLa cells, demonstrating high selectivity and "Turn-On" fluorescence response with suitable sensitivity and no cytotoxicity (Feng et al., 2016).

Antioxidant Properties

The antioxidant activity of four 4-hydroxycoumarin derivatives was investigated, with one compound showing the best scavenger activity at the highest concentration tested (Stanchev et al., 2009).

Antibacterial Effects

Synthesized derivatives of 4-hydroxy-chromen-2-one showed high levels of antibacterial activity against Staphylococcus aureus, E. coli, and Bacillus cereus, demonstrating the potential for novel organic compounds in antibacterial applications (Behrami & Dobroshi, 2019).

Cytotoxic Activities

Compounds derived from chromen-3-yl and pyrimidine exhibited significant cytotoxic potential against breast cancer cell lines, suggesting their use in anticancer therapies (Singh et al., 2017).

Corrosion Inhibition

Nicotinamide derivatives were studied for their corrosion inhibition effect on mild steel in hydrochloric acid solution, showing that they suppress both anodic and cathodic processes and behave as mixed-type corrosion inhibitors (Chakravarthy et al., 2014).

Anticonvulsant Activities

The anticonvulsant activity of hydroxycoumarin derivatives was investigated, with one compound showing effects comparable to valproic acid, indicating potential for development as agents with anticonvulsant activity (Yakovleva et al., 2020).

Herbicidal Activities

N-(Arylmethoxy)-2-chloronicotinamides derived from nicotinic acid exhibited excellent herbicidal activity against certain weeds, suggesting potential for development as herbicides (Yu et al., 2021).

Mécanisme D'action

Orientations Futures

Propriétés

IUPAC Name |

N-[2-(4-ethoxyphenyl)-4-oxochromen-7-yl]pyridine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H18N2O4/c1-2-28-18-8-5-15(6-9-18)21-13-20(26)19-10-7-17(12-22(19)29-21)25-23(27)16-4-3-11-24-14-16/h3-14H,2H2,1H3,(H,25,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VXGYUOAYSFAVNJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)C2=CC(=O)C3=C(O2)C=C(C=C3)NC(=O)C4=CN=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H18N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

386.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Ethyl 2-[[4-(4-fluorophenyl)-5-[(thiophene-2-carbonylamino)methyl]-1,2,4-triazol-3-yl]sulfanyl]acetate](/img/structure/B2477187.png)

![(Meso-1R,5S,6S)-Tert-Butyl 6-(2-Hydroxyethyl)-3-Azabicyclo[3.1.0]Hexane-3-Carboxylate](/img/structure/B2477194.png)

![8-methoxy-3-(2-methoxyethyl)-2-(p-tolyl)-3H-chromeno[2,3-d]pyrimidine-4,5-dione](/img/structure/B2477195.png)

![4-[4-(Oxiran-2-ylmethoxy)phenyl]oxane](/img/structure/B2477198.png)

![2-[(4-Chlorophenyl)amino]-6-oxo-4-[4-(trifluoromethyl)phenyl]-1,6-dihydropyrimidine-5-carbonitrile](/img/structure/B2477200.png)